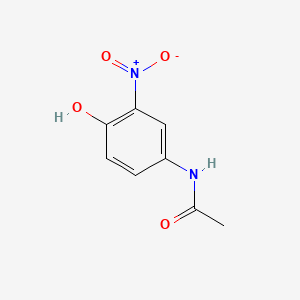

N-(4-Hydroxy-3-nitrophenyl)acetamide

CAS No.: 51288-37-0

Cat. No.: VC14465501

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51288-37-0 |

|---|---|

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| IUPAC Name | N-(4-hydroxy-3-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C8H8N2O4/c1-5(11)9-6-2-3-8(12)7(4-6)10(13)14/h2-4,12H,1H3,(H,9,11) |

| Standard InChI Key | XZYRROIQJHLVRG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

N-(4-Hydroxy-3-nitrophenyl)acetamide is formally identified as an acetamide derivative where the acetyl group is attached to the nitrogen of a 4-hydroxy-3-nitroaniline moiety. Its IUPAC name reflects the substitution pattern: N-[4-hydroxy-3-nitrophenyl]acetamide. Key physicochemical properties include a density of , a boiling point of at standard pressure, and a flash point of . The compound’s planar aromatic system facilitates intermolecular interactions, which are critical for its crystallographic behavior .

Table 1: Physicochemical Properties of N-(4-Hydroxy-3-nitrophenyl)acetamide

| Property | Value |

|---|---|

| CAS Number | 51288-37-0 |

| Molecular Formula | |

| Molecular Weight | 196.16 g/mol |

| Density | 1.477 g/cm³ |

| Boiling Point | 394.9°C at 760 mmHg |

| Flash Point | 192.6°C |

| LogP (Partition Coefficient) | 1.855 |

Structural Isomerism and Comparison

The positional isomerism between the 2-nitro and 3-nitro derivatives of N-(4-hydroxyphenyl)acetamide leads to marked differences in molecular planarity and hydrogen bonding. While the 2-nitro isomer exhibits near-planarity with an r.m.s. deviation of , the 3-nitro isomer shows greater torsional distortion, with the acetamido group twisted from the phenyl plane . This structural divergence arises from steric and electronic effects of the nitro group’s position, influencing crystallographic packing and solubility.

Synthesis and Purification

Acetylation of 4-Hydroxy-3-nitroaniline

The most common synthesis route involves the acetylation of 4-hydroxy-3-nitroaniline using acetic anhydride under controlled conditions. A modified procedure from Naik et al. (2004) involves dissolving 4-hydroxy-3-nitroaniline hydrochloride in a acetonitrile/water mixture (1:4 v/v), followed by dropwise addition of acetic anhydride at 0–5°C . Sodium bicarbonate is added to maintain a pH of 5.5–6.5, yielding a yellow precipitate that is purified via recrystallization from aqueous methanol. This method achieves moderate yields, with purity confirmed by NMR and single-crystal X-ray diffraction .

Alternative Synthetic Routes

Friedlaender and Zeitlin (1894) reported an early synthesis using nitration of N-(4-hydroxyphenyl)acetamide with concentrated nitric acid, though this method risks over-nitration and requires stringent temperature control . Modern approaches prioritize regioselective nitration using mixed acid systems (e.g., ) to minimize byproducts. For instance, Zolfigol et al. (2006) demonstrated a 97% yield using a heterogeneous nitration catalyst, though scalability remains a challenge .

Structural and Crystallographic Analysis

Hydrogen-Bonding Networks

In the solid state, N-(4-Hydroxy-3-nitrophenyl)acetamide forms a bifurcated hydrogen-bonding network. The hydroxyl group participates in an intramolecular hydrogen bond with the adjacent nitro group () and a weaker intermolecular bond with a nitro oxygen of a neighboring molecule () . This contrasts with the 2-nitro isomer, where the hydroxyl group forms a stronger intermolecular bond with the acetamido oxygen () .

Pharmacological and Toxicological Relevance

Role in Acetaminophen Metabolism

N-(4-Hydroxy-3-nitrophenyl)acetamide has been implicated as a minor metabolite in the peroxynitrite (PN)-mediated oxidation of acetaminophen (4-HPA) . Under inflammatory conditions, PN generated by immune cells reacts with 4-HPA to form nitro derivatives, which may contribute to hepatotoxicity through protein adduct formation . While the 3-nitro isomer is less prevalent than its 2-nitro counterpart in vivo, its detection in metabolic studies underscores the need for further toxicological profiling.

Industrial and Regulatory Considerations

Regulatory Status

Classified under HS Code 2924299090, this compound falls under "cyclic amides and derivatives" with a general tariff rate of 6.5% . Regulatory approvals for pharmaceutical use require further toxicological studies, particularly regarding genotoxicity and metabolic fate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume